2-Methyl-5-(3-pyrrolidinyloxy)pyridine hydrochloride
Overview
Description
2-Methyl-5-(3-pyrrolidinyloxy)pyridine hydrochloride, also known as MPPH, is a chemical compound that has caught the attention of researchers due to its unique properties and potential applications. It is a biochemical used for proteomics research . The molecular formula is C10H14N2O HCl, and the molecular weight is 214.7 .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-(3-pyrrolidinyloxy)pyridine hydrochloride consists of a pyridine ring with a methyl group at the 2-position and a pyrrolidinyloxy group at the 5-position . The hydrochloride indicates the presence of a chloride ion, making it a salt.Physical And Chemical Properties Analysis
The molecular formula of 2-Methyl-5-(3-pyrrolidinyloxy)pyridine hydrochloride is C10H14N2O HCl, and the molecular weight is 214.7 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
1. Anxiolytic Activity and mGlu5 Receptor Antagonism
2-Methyl-5-(3-pyrrolidinyloxy)pyridine hydrochloride has been studied for its potent noncompetitive antagonism of mGlu5 receptors. This characteristic is considered beneficial for treating anxiety disorders. For example, 2-Methyl-6-(phenylethynyl)pyridine, a closely related compound, has been used extensively to understand the pharmacology of mGlu5 receptors, demonstrating its relevance in neuroscience research (Cosford et al., 2003).
2. Chemical Synthesis and Modification
The compound has applications in chemical synthesis, particularly in the modification of other compounds. For instance, it has been utilized in the chemoselective cleavage of a methyl ether in the presence of an N-cyano group, illustrating its utility in the field of organic chemistry (Knölker & O'sullivan, 1994).
3. Antimicrobial Properties
Research has also explored the antimicrobial activities of compounds synthesized using 2-Methyl-5-(3-pyrrolidinyloxy)pyridine hydrochloride. Such compounds have shown significant activity against various bacterial and fungal strains, indicating its potential in developing new antimicrobial agents (Zhuravel et al., 2005).
4. Catalytic Applications in Organic Chemistry
The compound plays a role in the catalytic methylation of pyridines, an essential process in organic synthesis. This application is crucial for the development of pharmaceuticals and other aromatic compounds, showcasing the compound's versatility in synthetic chemistry (Grozavu et al., 2020).
5. Intermediary in Pharmaceutical Synthesis
It serves as an intermediate in the synthesis of pyridine-bridged compounds with antimicrobial properties. This role is particularly relevant in the development of new drugs and therapeutic agents (Al-Omar & Amr, 2010).
6. Application in Oligonucleotide Synthesis
The compound is used in the synthesis of oligonucleotides, particularly in activating nucleoside phosphoramidites. This application is significant in genetic research and biotechnology (Gryaznov & Letsinger, 1992).
properties
IUPAC Name |
2-methyl-5-pyrrolidin-3-yloxypyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8-2-3-9(7-12-8)13-10-4-5-11-6-10;/h2-3,7,10-11H,4-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKIWQXYEHSCEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(3-pyrrolidinyloxy)pyridine hydrochloride | |
CAS RN |
1185302-19-5 | |
Record name | Pyridine, 2-methyl-5-(3-pyrrolidinyloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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